molecular formula C16H24O2S B14363500 8-(Benzenesulfinyl)-3,7-dimethyloct-6-en-1-ol CAS No. 90165-62-1

8-(Benzenesulfinyl)-3,7-dimethyloct-6-en-1-ol

Katalognummer: B14363500
CAS-Nummer: 90165-62-1
Molekulargewicht: 280.4 g/mol
InChI-Schlüssel: LFEJWHASCIQDHF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

8-(Benzenesulfinyl)-3,7-dimethyloct-6-en-1-ol is an organic compound characterized by the presence of a benzenesulfinyl group attached to a dimethyloctenol backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 8-(Benzenesulfinyl)-3,7-dimethyloct-6-en-1-ol typically involves the introduction of the benzenesulfinyl group to the octenol backbone. One common method involves the reaction of benzenesulfinyl chloride with 3,7-dimethyloct-6-en-1-ol in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfinyl chloride.

Industrial Production Methods: Industrial production of this compound may involve a multi-step synthesis starting from readily available precursors. The process includes the preparation of benzenesulfinyl chloride, followed by its reaction with the octenol derivative under controlled conditions to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions: 8-(Benzenesulfinyl)-3,7-dimethyloct-6-en-1-ol undergoes various chemical reactions, including:

    Oxidation: The benzenesulfinyl group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or peracids.

    Reduction: The compound can be reduced to the corresponding sulfide using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxyl group can participate in substitution reactions, forming esters or ethers.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Acyl chlorides, alkyl halides.

Major Products:

    Oxidation: Formation of the corresponding sulfone.

    Reduction: Formation of the corresponding sulfide.

    Substitution: Formation of esters or ethers depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

8-(Benzenesulfinyl)-3,7-dimethyloct-6-en-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 8-(Benzenesulfinyl)-3,7-dimethyloct-6-en-1-ol involves its interaction with specific molecular targets. The benzenesulfinyl group can interact with various enzymes and proteins, potentially inhibiting their activity. This interaction can lead to the modulation of biochemical pathways, resulting in the observed biological effects.

Vergleich Mit ähnlichen Verbindungen

    Benzenesulfinyl Chloride: A precursor used in the synthesis of 8-(Benzenesulfinyl)-3,7-dimethyloct-6-en-1-ol.

    3,7-Dimethyloct-6-en-1-ol: The backbone structure to which the benzenesulfinyl group is attached.

    Benzenesulfonyl Chloride: Similar in structure but with a sulfonyl group instead of a sulfinyl group.

Uniqueness: this compound is unique due to the presence of both the benzenesulfinyl group and the dimethyloctenol backbone. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Eigenschaften

CAS-Nummer

90165-62-1

Molekularformel

C16H24O2S

Molekulargewicht

280.4 g/mol

IUPAC-Name

8-(benzenesulfinyl)-3,7-dimethyloct-6-en-1-ol

InChI

InChI=1S/C16H24O2S/c1-14(11-12-17)7-6-8-15(2)13-19(18)16-9-4-3-5-10-16/h3-5,8-10,14,17H,6-7,11-13H2,1-2H3

InChI-Schlüssel

LFEJWHASCIQDHF-UHFFFAOYSA-N

Kanonische SMILES

CC(CCC=C(C)CS(=O)C1=CC=CC=C1)CCO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.